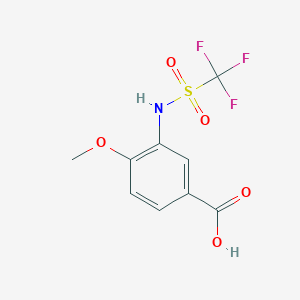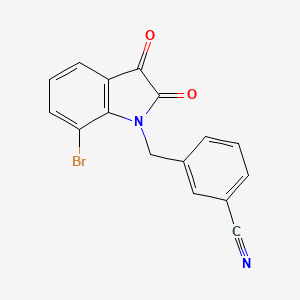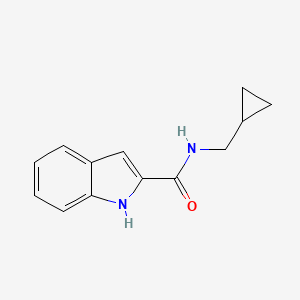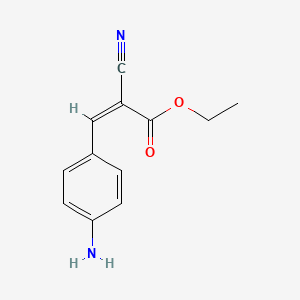![molecular formula C13H15N3O2 B7463735 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one, also known as PCPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to modulate the activity of ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor. This receptor is important for neuronal signaling and has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important for the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity and the inhibition of enzyme activity. In addition, 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to induce apoptosis in cancer cells, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its ability to modulate ion channel activity, which could be useful for studying neuronal signaling. Another advantage is its ability to inhibit enzyme activity, which could be useful for drug discovery. However, one limitation of using 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one. One direction is the further exploration of its potential therapeutic applications, particularly in cancer research. Another direction is the development of new derivatives of 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one with improved properties, such as reduced toxicity. Finally, the study of 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one's mechanism of action could lead to the development of new drugs for neurological disorders.
Méthodes De Synthèse
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. This intermediate is then reacted with piperazine to form 4-(pyridine-3-carbonyl)piperazine. The final step involves the reaction of 4-(pyridine-3-carbonyl)piperazine with acetylacetone to form 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one.
Applications De Recherche Scientifique
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been used in various scientific research applications, including neuroscience, drug discovery, and cancer research. In neuroscience, 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to modulate the activity of ion channels, which are important for neuronal signaling. 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has also been studied for its potential use as a drug discovery tool, as it has been shown to inhibit the activity of various enzymes. In cancer research, 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-[4-(pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-12(17)15-6-8-16(9-7-15)13(18)11-4-3-5-14-10-11/h2-5,10H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFSGIIFPDWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)


